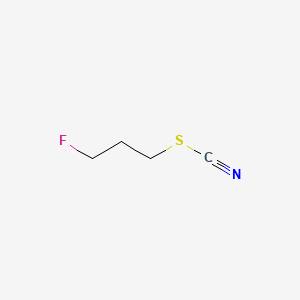
3-Fluoropropyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoropropyl thiocyanate is an organic compound that features a fluorine atom attached to a propyl chain, which is further bonded to a thiocyanate group
準備方法
Synthetic Routes and Reaction Conditions: 3-Fluoropropyl thiocyanate can be synthesized through a two-step radiosynthesis process. Initially, 3-bromopropyl thiocyanate is reacted with potassium fluoride to produce this compound . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale chemical reactors to ensure efficient and high-yield synthesis. The process may involve continuous flow reactors to maintain consistent reaction conditions and optimize production rates.
化学反応の分析
Types of Reactions: 3-Fluoropropyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form corresponding sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used in substitution reactions with this compound.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl Chlorides: Produced via oxidation reactions.
科学的研究の応用
3-Fluoropropyl thiocyanate has several applications in scientific research:
作用機序
The mechanism of action of 3-fluoropropyl thiocyanate involves its interaction with nucleophiles and oxidizing agents. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of sulfonamides. Additionally, the compound can be oxidized to form sulfonyl derivatives, which may interact with biological targets such as enzymes and receptors .
類似化合物との比較
3-Bromopropyl Thiocyanate: A precursor in the synthesis of 3-fluoropropyl thiocyanate.
3-Chloropropyl Thiocyanate: Another halogenated thiocyanate with similar reactivity.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its brominated and chlorinated counterparts . This makes it particularly valuable in radiolabelling applications for PET imaging .
特性
CAS番号 |
408-00-4 |
|---|---|
分子式 |
C4H6FNS |
分子量 |
119.16 g/mol |
IUPAC名 |
3-fluoropropyl thiocyanate |
InChI |
InChI=1S/C4H6FNS/c5-2-1-3-7-4-6/h1-3H2 |
InChIキー |
BQNDVYLVJFLZRV-UHFFFAOYSA-N |
正規SMILES |
C(CF)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


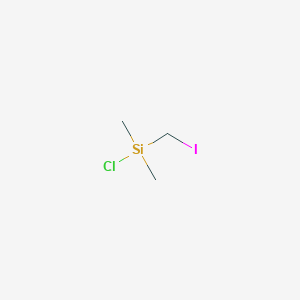
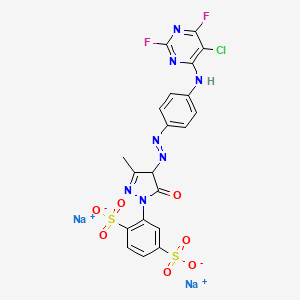
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
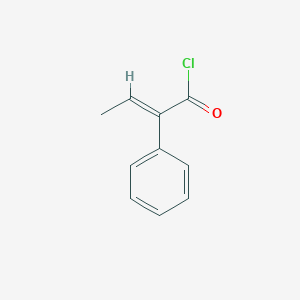
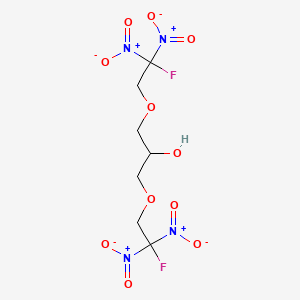
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
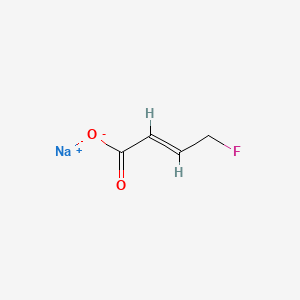

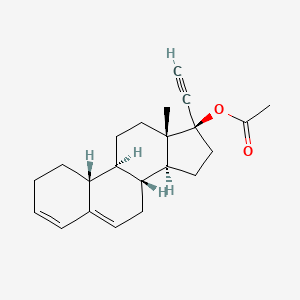

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

